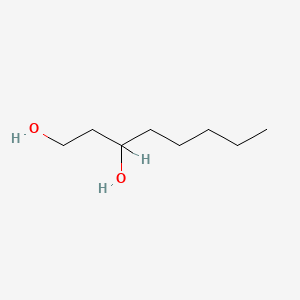
1,3-Octanediol
Overview
Description
1,3-Octanediol is an organic compound with the molecular formula C(8)H({18})O(_2). It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms within an eight-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Octanediol, also known as octane-1,3-diol, is primarily used as an antimicrobial preservative in cosmetic products . The primary targets of this compound are the cell membranes of microorganisms .
Mode of Action
This compound exhibits its antimicrobial activity due to its amphiphilic structure . This structure allows it to affect the interfacial tension at the cell membrane of microorganisms, thereby enabling the preservative to penetrate more effectively .
Biochemical Pathways
It is known that the compound interacts with the cell membranes of microorganisms, disrupting their normal function . This disruption can lead to the death of the microorganism, thereby preserving the cosmetic product from microbial contamination.
Result of Action
The primary result of this compound’s action is the prevention of microbial contamination in cosmetic products . By disrupting the cell membranes of microorganisms, this compound can effectively kill or inhibit the growth of these organisms, thereby preserving the safety and integrity of the cosmetic product.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ingredients in a cosmetic formulation can impact the effectiveness of this compound as a preservative . Additionally, factors such as pH, temperature, and light exposure could potentially affect the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Octanediol can be synthesized through several methods. One common approach involves the reduction of 1,3-octanedione using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the hydroformylation of 1-octene followed by hydrogenation. In this process, 1-octene reacts with carbon monoxide (CO) and hydrogen (H(_2)) in the presence of a rhodium-based catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound often employs the hydroformylation route due to its efficiency and scalability. The process involves the use of high-pressure reactors and sophisticated catalyst systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Octanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-octanedione using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Further reduction of this compound can lead to the formation of octane.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like THF.
Substitution: Reagents such as thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 1,3-Octanedione.
Reduction: Octane.
Substitution: Various substituted octanediol derivatives depending on the reagents used.
Scientific Research Applications
1,3-Octanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in the study of metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is utilized in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
Comparison with Similar Compounds
1,3-Octanediol can be compared with other diols such as 1,2-octanediol and 1,4-octanediol:
1,2-Octanediol: This compound has hydroxyl groups on adjacent carbon atoms, leading to different chemical reactivity and physical properties.
1,4-Octanediol: With hydroxyl groups on the first and fourth carbon atoms, it exhibits distinct properties and applications compared to this compound.
The uniqueness of this compound lies in the positioning of its hydroxyl groups, which imparts specific chemical and physical characteristics, making it suitable for particular applications in various fields.
Properties
IUPAC Name |
octane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865095 | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23433-05-8, 120727-18-6 | |
| Record name | 1,3-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,3-Octanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

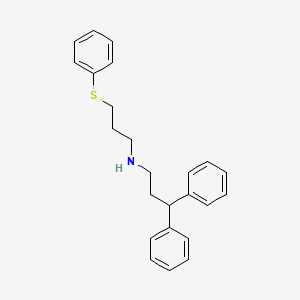
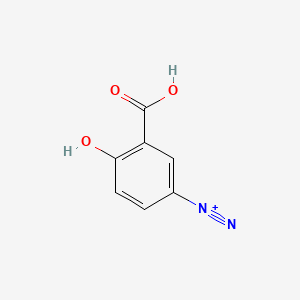
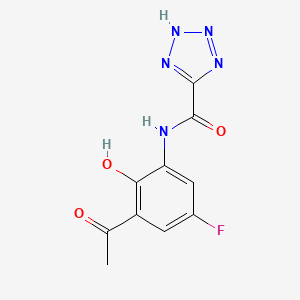
![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)

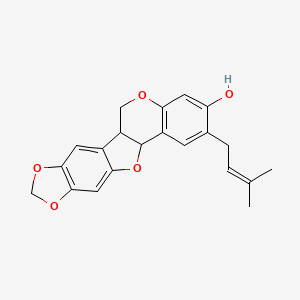
![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)

